4-Ethoxybenzo[d]oxazol-2-amine
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Overview
Description
4-Ethoxybenzo[d]oxazol-2-amine is a heterocyclic compound belonging to the oxazole family. Oxazoles are five-membered ring structures containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxybenzo[d]oxazol-2-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a one-pot synthesis method using acetic acid as an electrolyte under electrochemical conditions has been reported. This method is advantageous due to its cleaner reaction pattern, minimal impurity formation, and high atom economy .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and robust processes. The electrochemical method mentioned above is particularly suitable for industrial applications due to its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxybenzo[d]oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted oxazole derivatives .
Scientific Research Applications
4-Ethoxybenzo[d]oxazol-2-amine has a wide range of scientific research applications, including:
Chemistry: It serves as an intermediate for the synthesis of new chemical entities.
Biology: It exhibits various biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is used in the development of pharmaceutical agents due to its potential therapeutic effects.
Industry: It is utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 4-Ethoxybenzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to up-regulate the metabolism of purine and pyrimidine while down-regulating sphingolipid metabolism. This compound may also interact with various enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
Uniqueness
4-Ethoxybenzo[d]oxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Compared to similar compounds, it may exhibit different levels of activity and selectivity in various applications .
Properties
Molecular Formula |
C9H10N2O2 |
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Molecular Weight |
178.19 g/mol |
IUPAC Name |
4-ethoxy-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C9H10N2O2/c1-2-12-6-4-3-5-7-8(6)11-9(10)13-7/h3-5H,2H2,1H3,(H2,10,11) |
InChI Key |
HVHFJTMXABSQHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1N=C(O2)N |
Origin of Product |
United States |
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